2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine, can be achieved through various methods. One common approach involves the cyclization of pyrrole and pyrazine precursors. For instance, the transition-metal-free strategy described by Trofimov et al. involves three steps:
- Cross-coupling of pyrrole ring with acyl (bromo)acetylenes on solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization techniques, optimized for higher yields and purity. These methods often employ automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential as an antitumor agent and kinase inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. The compound is known to inhibit kinase activity, which plays a crucial role in cell signaling and regulation. By inhibiting specific kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
- 5-Bromo-4,7-diazaindole
Uniqueness
2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of three methyl groups and a bromine atom enhances its potential as a versatile intermediate in organic synthesis and drug discovery .
Properties
Molecular Formula |
C9H10BrN3 |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-bromo-3,5,7-trimethylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C9H10BrN3/c1-5-4-13(3)9-7(5)12-8(10)6(2)11-9/h4H,1-3H3 |
InChI Key |
PLUITWYEVKYOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=NC(=C(N=C12)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.